molecular formula C10H9NO2S B573829 2-Methyl-7-benzothiazolecarboxylic acid methyl ester CAS No. 192948-01-9

2-Methyl-7-benzothiazolecarboxylic acid methyl ester

Cat. No.: B573829
CAS No.: 192948-01-9
M. Wt: 207.247
InChI Key: MJNXLPDXVUYYQG-UHFFFAOYSA-N
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Description

2-Methyl-7-benzothiazolecarboxylic acid methyl ester is an organic compound with the molecular formula C10H9NO2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-benzothiazolecarboxylic acid methyl ester typically involves the esterification of 2-Methyl-7-benzothiazolecarboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of thionyl chloride (SOCl2) to convert the carboxylic acid to its corresponding acid chloride, followed by reaction with methanol, is a common approach. This method is advantageous due to its high yield and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-benzothiazolecarboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-Methyl-7-benzothiazolecarboxylic acid and methanol.

    Reduction: 2-Methyl-7-benzothiazolecarboxylic alcohol.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-7-benzothiazolecarboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-7-benzothiazolecarboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzothiazole: Lacks the ester group, making it less reactive in certain chemical reactions.

    7-Benzothiazolecarboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    2-Methyl-7-benzothiazolecarboxylic acid ethyl ester: Similar structure but with an ethyl ester group, which may influence its physical and chemical properties.

Uniqueness

2-Methyl-7-benzothiazolecarboxylic acid methyl ester is unique due to its specific ester functional group, which imparts distinct reactivity and solubility characteristics. This makes it particularly useful in applications where these properties are advantageous .

Properties

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-5-3-4-7(9(8)14-6)10(12)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNXLPDXVUYYQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268687
Record name Methyl 2-methyl-7-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192948-01-9
Record name Methyl 2-methyl-7-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192948-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-7-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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